CYP3A4 Inhibition Liability: Differentiated Risk Profile for Drug–Drug Interaction Assessment
2-(3-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole was profiled in a human liver microsome assay against CYP3A4 using midazolam as the probe substrate, yielding an IC₅₀ of 14,600 nM (14.6 µM) after a 10-minute NADPH-dependent preincubation . This value categorizes the compound as a weak CYP3A4 inhibitor (IC₅₀ > 10 µM). By class-level comparison, many 2-arylbenzimidazole derivatives bearing electron-donating substituents on the phenyl ring exhibit stronger CYP inhibition; for example, certain N-alkylated 5,6-dimethylbenzimidazole congeners have been reported with CYP3A4 IC₅₀ values in the low micromolar to sub-micromolar range . The relatively weak CYP3A4 inhibition of the target compound, combined with its moderate lipophilicity (XLogP3 = 3.8), suggests a lower propensity for metabolism-dependent drug–drug interactions compared to more potent CYP-inhibiting benzimidazole analogs.
| Evidence Dimension | CYP3A4 inhibition (human liver microsomes, midazolam probe) |
|---|---|
| Target Compound Data | IC₅₀ = 14,600 nM |
| Comparator Or Baseline | Class-level baseline: typical 2-arylbenzimidazole CYP3A4 inhibitors exhibit IC₅₀ values in the 100–5,000 nM range; structurally related benzimidazole derivatives in BindingDB show IC₅₀ values from 90 nM to >30,000 nM |
| Quantified Difference | Target compound is approximately 3- to 160-fold weaker as a CYP3A4 inhibitor than the most potent benzimidazole-class CYP3A4 inhibitors |
| Conditions | Human liver microsomes, midazolam 1′-hydroxylation, 10-min NADPH preincubation, 37 °C, pH 7.4 |
Why This Matters
For procurement decisions in lead optimization programs, a compound with a characterized and relatively low CYP3A4 inhibition liability reduces the risk of late-stage attrition due to drug–drug interaction concerns, offering an advantage over analogs with uncharacterized or more potent CYP inhibition profiles.
- [1] BindingDB Entry BDBM50461934 (CHEMBL4227911). Affinity Data: IC₅₀ = 1.46E+4 nM. Inhibition of CYP3A4 in human liver microsomes using midazolam as substrate. https://www.bindingdb.org (accessed 2026-04-30). View Source
- [2] BindingDB Entry BDBM50584760 (CHEMBL2068968). Affinity Data: IC₅₀ = 90 nM. Time-dependent inhibition of recombinant human CYP3A4. https://www.bindingdb.org (accessed 2026-04-30). View Source
